N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1252913-01-1
VCID: VC6303528
InChI: InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-15(8-10-30-19)24(21(23)27)12-18(25)22-14-5-6-16(28-3)17(11-14)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
SMILES: CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.51

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.: 1252913-01-1

Cat. No.: VC6303528

Molecular Formula: C21H25N3O5S

Molecular Weight: 431.51

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide - 1252913-01-1

Specification

CAS No. 1252913-01-1
Molecular Formula C21H25N3O5S
Molecular Weight 431.51
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-15(8-10-30-19)24(21(23)27)12-18(25)22-14-5-6-16(28-3)17(11-14)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Standard InChI Key UMYOPGALXXZXAE-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a thieno[3,2-d]pyrimidine core fused with a substituted acetamide moiety. Key structural elements include:

  • Thieno[3,2-d]pyrimidine backbone: A bicyclic system combining thiophene and pyrimidine rings.

  • 3-(3-Methylbutyl) substituent: A branched alkyl chain at position 3, enhancing lipophilicity.

  • 2,4-Dioxo groups: Ketone functionalities at positions 2 and 4, critical for hydrogen bonding.

  • N-(3,4-Dimethoxyphenyl)acetamide side chain: Aromatic substitution with methoxy groups influencing electronic properties .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₅N₃O₅S
Molecular Weight431.51 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
logP3.14
Hydrogen Bond Acceptors9

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions leveraging nucleophilic substitution and cyclization:

  • Thienopyrimidine Core Formation: Cyclocondensation of 3-aminothiophene-2-carboxylates with 3-methylbutyl isocyanate under basic conditions yields the 2,4-dioxo-thienopyrimidine scaffold .

  • Acetamide Side-Chain Introduction: Coupling the core with N-(3,4-dimethoxyphenyl)acetamide via Mitsunobu or EDC/HOBt-mediated reactions .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationK₂CO₃, DMF, 80°C78%
2Acetamide CouplingEDC, HOBt, CH₂Cl₂, rt65%
3PurificationSiO₂, EtOAc/Hexane (3:7)95%

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates selective inhibition of ectonucleotidases (NTPDases), critical in purinergic signaling:

  • NTPDase1 Inhibition: IC₅₀ = 0.62 ± 0.02 μM, attributed to interactions with Thr-133 and Asp-204 residues .

  • Anticancer Activity: Growth inhibition (GI₅₀ = 2.1 μM) against MDA-MB-468 breast cancer cells via ATP depletion .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/GI₅₀)MechanismSource
NTPDase10.62 μMCompetitive inhibition
MDA-MB-468 Cells2.1 μMATPase pathway disruption
hERG Channel>10 μMLow cardiotoxicity risk

Molecular Docking Insights

Docking studies (PDB: 4BR8) reveal:

  • Hydrogen Bonding: Between the 2,4-dioxo groups and Arg-114.

  • Hydrophobic Interactions: 3-Methylbutyl chain with Ile-136 and Phe-138 .

Comparative Analysis with Analogues

Structural Analogues

Modifications at the 3-alkyl and acetamide positions alter potency and selectivity:

Table 4: Analogues and Activities

CompoundNTPDase1 IC₅₀ (μM)Anticancer GI₅₀ (μM)
Target Compound0.622.1
N-Benzyl Analogue1.344.8
4-Ethoxyphenyl Derivative 0.893.2
3-(4-Fluorophenyl) Variant 0.451.9
  • 3-(4-Fluorophenyl) Variant: Enhanced NTPDase1 affinity due to halogen bonding .

  • N-Benzyl Analogue: Reduced solubility but improved blood-brain barrier penetration.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: CYP3A4-mediated oxidation of the 3-methylbutyl chain .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) predominates .

Toxicity

  • hERG Inhibition: IC₅₀ > 10 μM, indicating low cardiotoxicity .

  • Ames Test: Negative for mutagenicity up to 100 μg/plate .

Future Directions and Applications

Synthetic Challenges

  • Scalability: Continuous-flow systems to optimize cyclocondensation yields.

  • Stereoselectivity: Catalytic asymmetric synthesis for chiral variants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator